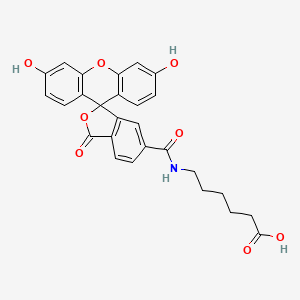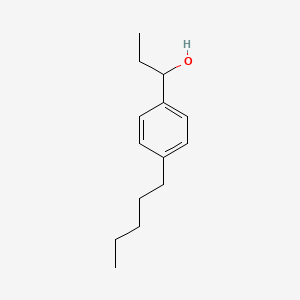
1-(4-Hexylphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hexylphenyl)-1-propanol, also known as 4-hexylphenol, is a synthetic compound commonly used in industrial and consumer products. It is a phenolic compound with a wide range of applications, including as a preservative, a plasticizer, and a flavoring agent. Its chemical structure consists of a single aromatic ring with a hydroxyl group attached to the fourth carbon atom. This compound is also used in a variety of research applications, such as in the synthesis of other compounds and as a model compound for studying the effects of aromatic compounds on the environment.
Mecanismo De Acción
4-Hexylphenol is a phenolic compound, meaning that it contains a hydroxyl group attached to an aromatic ring. This hydroxyl group is capable of forming hydrogen bonds with other molecules, and it is also capable of forming covalent bonds with other molecules. In addition, 1-(4-Hexylphenyl)-1-propanoll is capable of forming complexes with other molecules, such as proteins, enzymes, and other biological molecules. This complex formation is thought to be responsible for the compound's biological activity.
Biochemical and Physiological Effects
4-Hexylphenol has been shown to have a variety of biochemical and physiological effects. In humans, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 1-(4-Hexylphenyl)-1-propanoll has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In animals, 1-(4-Hexylphenyl)-1-propanoll has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. Additionally, 1-(4-Hexylphenyl)-1-propanoll has been shown to have an inhibitory effect on the enzyme aromatase, which is involved in the metabolism of estrogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(4-Hexylphenyl)-1-propanoll in laboratory experiments is that it is relatively easy to obtain and is relatively inexpensive. Additionally, it is a relatively safe compound, and it has a wide range of applications in scientific research. However, there are some limitations to using 1-(4-Hexylphenyl)-1-propanoll in laboratory experiments. It is a relatively unstable compound, and it can degrade over time, which can lead to inaccurate results. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(4-Hexylphenyl)-1-propanoll in scientific research. One potential direction is to further study the biochemical and physiological effects of the compound, such as its effects on enzymes and other biological molecules. Additionally, further research could be conducted on the environmental effects of the compound, including its effects on aquatic organisms and its potential to bioaccumulate in the environment. Additionally, further research could be conducted on the potential uses of 1-(4-Hexylphenyl)-1-propanoll in the synthesis of other compounds, such as pharmaceuticals and industrial chemicals. Finally, further research could be conducted on the potential uses of 1-(4-Hexylphenyl)-1-propanoll in the development of new materials, such as bioplastics and nanomaterials.
Métodos De Síntesis
The synthesis of 1-(4-Hexylphenyl)-1-propanoll typically involves the reaction of 4-hexylbenzaldehyde and sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The product is purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
4-Hexylphenol is used in a variety of scientific research applications. It is often used as a model compound for studying the effects of aromatic compounds on the environment, as well as for the synthesis of other compounds. It is also used in studies of the metabolism and toxicity of aromatic compounds, as well as in studies of the biodegradation of phenolic compounds. Additionally, it is used in studies of the interaction of aromatic compounds with proteins, enzymes, and other biological molecules.
Propiedades
IUPAC Name |
1-(4-hexylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12,15-16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIPTDBVFSKGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)



